SID 26681509

説明

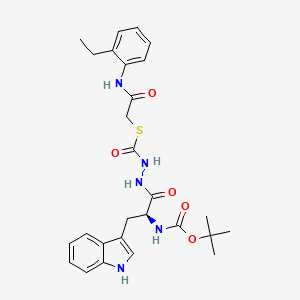

Structure

2D Structure

特性

IUPAC Name |

tert-butyl N-[(2S)-1-[2-[2-(2-ethylanilino)-2-oxoethyl]sulfanylcarbonylhydrazinyl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33N5O5S/c1-5-17-10-6-8-12-20(17)29-23(33)16-38-26(36)32-31-24(34)22(30-25(35)37-27(2,3)4)14-18-15-28-21-13-9-7-11-19(18)21/h6-13,15,22,28H,5,14,16H2,1-4H3,(H,29,33)(H,30,35)(H,31,34)(H,32,36)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTIWAYTTYNFEKL-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)CSC(=O)NNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=CC=C1NC(=O)CSC(=O)NNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33N5O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

539.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Functional Profile of SID 26681509: A Potent and Selective Cathepsin L Inhibitor

SID 26681509 has been identified as a potent, reversible, competitive, and selective inhibitor of human cathepsin L, a lysosomal cysteine protease implicated in various physiological and pathological processes. This technical guide provides an in-depth overview of the function, inhibitory profile, and experimental basis of this compound, tailored for researchers, scientists, and drug development professionals.

This compound demonstrates a time-dependent inhibition of cathepsin L, with its potency significantly increasing with longer pre-incubation times.[1][2] Beyond its primary target, this compound has been shown to inhibit other cathepsins and displays activity against parasitic protozoa such as Plasmodium falciparum and Leishmania major.[1][3] Furthermore, this compound has shown therapeutic potential in preclinical models of inflammation and ischemia-reperfusion injury.[3]

Quantitative Analysis of Inhibitory Activity

The inhibitory potency of this compound has been quantified across various targets. The data, summarized below, highlights its selectivity and time-dependent action on cathepsin L.

| Target Enzyme/Organism | IC50 Value | Conditions |

| Human Cathepsin L | 56 nM | No pre-incubation[1] |

| 7.5 ± 1.0 nM | 1-hour pre-incubation[1] | |

| 4.2 ± 0.6 nM | 2-hour pre-incubation[1] | |

| 1.0 ± 0.5 nM | 4-hour pre-incubation[1] | |

| Human Cathepsin B | 618 nM - 8.442 µM | 1-hour pre-incubation[1][3] |

| Human Cathepsin K | 618 nM - 8.442 µM | 1-hour pre-incubation[1][3] |

| Human Cathepsin S | 618 nM - 8.442 µM | 1-hour pre-incubation[1][3] |

| Human Cathepsin V | 0.5 µM (500 nM) | Not specified[1][3] |

| Human Cathepsin G | No inhibitory activity | Not applicable[1][3] |

| Papain | 618 nM - 8.442 µM | 1-hour pre-incubation[1][3] |

| Plasmodium falciparum | 15.4 ± 0.6 µM | In vitro propagation assay[1] |

| Leishmania major | 12.5 ± 0.6 µM | Promastigote toxicity assay[1] |

Kinetic Parameters for Human Cathepsin L Inhibition

A transient kinetic analysis has characterized this compound as a slow-binding and slowly reversible competitive inhibitor of human cathepsin L.[1][3]

| Parameter | Value |

| k_on | 24,000 M⁻¹s⁻¹[1][3] |

| k_off | 2.2 x 10⁻⁵ s⁻¹[1][3] |

| K_i | 0.89 nM[1][3] |

Signaling Pathway and Mechanism of Action

Recent studies have elucidated a potential mechanism for the anti-inflammatory effects of this compound, suggesting its role in modulating Toll-like receptor 4 (TLR4) signaling. High-mobility group box 1 (HMGB1), a damage-associated molecular pattern (DAMP), can activate TLR4, leading to a pro-inflammatory cascade. This process is thought to be facilitated by cathepsin V. This compound, by inhibiting cathepsin V, is proposed to interfere with the HMGB1-TLR4 interaction, thereby reducing downstream inflammatory signaling, such as the production of tumor necrosis factor-alpha (TNF-α).[3]

Proposed mechanism of this compound in modulating HMGB1-induced inflammation.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

IC50 Determination for Cathepsin L

This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC50) of this compound against human cathepsin L.[1]

-

Compound Preparation : A 16-point, two-fold serial dilution of this compound in dimethyl sulfoxide (DMSO) is prepared, with concentrations ranging from 2.5 mM to 76 nM.

-

Assay Plate Setup : In a 96-well assay plate, 38 µL of water and 2 µL of the diluted inhibitor are added to each well. Control wells receive 2 µL of DMSO without the inhibitor.

-

Enzyme and Substrate Addition : 47.5 µL of human cathepsin L (18.3 ng/mL) is added to each well. For time-dependent inhibition studies, the enzyme and inhibitor are pre-incubated for specified durations (e.g., 0, 1, 2, or 4 hours). Following the incubation, 5 µL of the fluorogenic substrate Z-Phe-Arg-AMC is added to initiate the reaction.

-

Data Acquisition : The hydrolysis of the substrate, which releases the fluorescent AMC molecule, is monitored using a fluorescence microplate reader.

-

Data Analysis : The rate of substrate conversion is calculated, and the IC50 value is determined by fitting the dose-response data to a suitable inhibition model.

Kinetic Analysis of Cathepsin L Inhibition

The following protocol details the transient kinetic analysis to determine the association (k_on) and dissociation (k_off) rate constants for the inhibition of cathepsin L by this compound.[1]

-

Reaction Setup : Varying concentrations of this compound are mixed with a constant concentration of human cathepsin L and the substrate Z-Phe-Arg-AMC.

-

Progress Curve Monitoring : The reaction progress is monitored continuously by measuring the fluorescence increase over time.

-

Data Fitting : The resulting progress curves for each inhibitor concentration are fit to a five-parameter kinetic inhibition model using optimization software. This model incorporates the rate constants for substrate binding and turnover (k1, k-1, kcat) and inhibitor binding and dissociation (kon, koff).

-

Parameter Determination : The values for k_on and k_off are derived from the best fit of the model to the experimental data. The inhibition constant (K_i) is then calculated as k_off / k_on.

In Vitro Anti-parasitic Assays

Plasmodium falciparum Growth Inhibition Assay [1]

-

Parasite Culture : P. falciparum is cultured in human erythrocytes in a suitable growth medium.

-

Drug Treatment : The cultured parasites are treated with a range of concentrations of this compound.

-

Growth Assessment : Parasite propagation is assessed using a suitable method, such as the incorporation of a radiolabeled precursor like [³H]-hypoxanthine, which is indicative of parasite replication.

-

IC50 Calculation : The concentration of this compound that inhibits parasite growth by 50% is determined from the dose-response curve.

Leishmania major Promastigote Viability Assay [1]

-

Cell Plating : L. major promastigotes (5,000 cells/well) are plated in a 384-well microtiter plate in 20 µL of promastigote growth medium.

-

Compound Treatment : The promastigotes are treated with this compound over a concentration range of 0 to 50 µM for 44 hours.

-

Viability Assessment : 5 µL of Cell-Titer-Blue™ reagent is added to each well and incubated for 4 hours. The fluorescence (A560/A590) is measured using a microtiter plate reader.

-

IC50 Determination : The IC50 value is calculated from the resulting dose-response curve.

HMGB1-Induced TNF-α Production Assay

This assay evaluates the effect of this compound on the production of TNF-α in macrophages stimulated by HMGB1.[3]

-

Cell Culture : Macrophage cells (e.g., RAW 264.7) are cultured in appropriate media.

-

Pre-treatment : The cells are pre-treated with varying concentrations of this compound (e.g., 1-30 µM) for a specified period.

-

Stimulation : The cells are then stimulated with recombinant HMGB1 to induce an inflammatory response.

-

TNF-α Measurement : The concentration of TNF-α in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis : The dose-dependent effect of this compound on TNF-α production is analyzed to assess its anti-inflammatory activity.

General experimental workflow for in vitro inhibition assays.

In Vivo Efficacy

This compound has demonstrated therapeutic potential in animal models of critical illness.[3]

-

Sepsis : Treatment with this compound significantly improved survival in murine models of sepsis.[3]

-

Ischemia/Reperfusion Injury : The compound was shown to reduce liver damage in murine models of warm liver ischemia/reperfusion injury.[3]

These findings suggest that the inhibitory action of this compound on cathepsins, particularly cathepsin L and V, can translate into protective effects in complex inflammatory conditions. Further research is warranted to fully elucidate the therapeutic potential and clinical applicability of this compound.

References

- 1. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinetic characterization and molecular docking of a novel, potent, and selective slow-binding inhibitor of human cathepsin L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

SID 26681509: A Technical Guide to a Slow-Binding Inhibitor of Human Cathepsin L

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of SID 26681509, a novel thiocarbazate compound identified as a potent, selective, and slowly reversible competitive inhibitor of human cathepsin L. The document details the kinetic properties, selectivity profile, and the experimental methodologies used to characterize this compound, offering valuable insights for researchers in enzymology and drug discovery.

Introduction

This compound is a small molecule inhibitor of human cathepsin L, an enzyme implicated in various physiopathological processes, including cancer progression, immunological disorders, and parasitic infections.[1][2] Discovered through a high-throughput screen of the National Institutes of Health Molecular Libraries Small Molecule Repository, this compound exhibits a time-dependent inhibition mechanism, classifying it as a slow-binding inhibitor.[1][2] Its unique kinetic profile, characterized by a slow onset of inhibition and a slow dissociation from the target enzyme, makes it a subject of significant interest for therapeutic development.

Quantitative Inhibitory Profile

The inhibitory activity of this compound has been quantified through a series of kinetic and comparative assays. The data, summarized below, highlights its potency, time-dependency, and selectivity.

Table 1: Time-Dependent Inhibition of Human Cathepsin L by this compound

| Preincubation Time | IC₅₀ (nM) |

| 0 hours | 56 ± 4 |

| 1 hour | 7.5 ± 1.0 |

| 2 hours | 4.2 ± 0.6 |

| 4 hours | 1.0 ± 0.5 |

Data sourced from Shah et al., 2008.[2][3]

Table 2: Kinetic Constants for this compound Inhibition of Human Cathepsin L

| Parameter | Value |

| k_on | 24,000 M⁻¹s⁻¹ |

| k_off | 2.2 x 10⁻⁵ s⁻¹ |

| K_i | 0.89 nM |

Determined through transient kinetic analysis for single-step reversibility.[1][2][4]

Table 3: Selectivity Profile of this compound Against Various Proteases

| Protease | IC₅₀ (nM) | Fold Selectivity vs. Cathepsin L (0h preincubation) |

| Human Cathepsin L | 56 | 1 |

| Papain | 618 | 11 |

| Cathepsin B | > 8,442 | > 151 |

| Cathepsin K | > 8,442 | > 151 |

| Cathepsin S | 3,948 | 70 |

| Cathepsin V | > 8,442 | > 151 |

| Cathepsin G | No activity | - |

IC₅₀ values for other proteases were determined after a one-hour incubation.[1][2]

Mechanism of Action: Slow-Binding Inhibition

Slow-binding inhibition is characterized by a time-dependent increase in inhibitor potency. This typically occurs through a two-step mechanism: an initial rapid formation of an enzyme-inhibitor complex (E·I), followed by a slower conformational change to a more tightly bound complex (E*·I).

Caption: Generalized mechanism of slow-binding inhibition.

The kinetic data for this compound is consistent with this model, where the initial IC₅₀ of 56 nM represents the initial binding, and the much lower IC₅₀ of 1.0 nM after a 4-hour preincubation reflects the formation of the more stable, slowly-dissociating complex.[1][2][3]

Experimental Protocols

The characterization of this compound involved several key experimental procedures.

IC₅₀ Determination and Time-Dependency

The inhibitory potency of this compound was assessed by measuring the half-maximal inhibitory concentration (IC₅₀). To investigate the time-dependent nature of the inhibition, a preincubation protocol was employed.

Caption: Workflow for time-dependent IC₅₀ determination.

Transient Kinetic Analysis

To determine the rate constants (k_on and k_off), a transient kinetic analysis was performed. This method monitors the progress of the enzymatic reaction in the presence of the inhibitor over time to elucidate the kinetics of the formation and dissociation of the enzyme-inhibitor complex.

Selectivity Profiling

The selectivity of this compound was evaluated by testing its inhibitory activity against a panel of related proteases, including other cathepsins and papain.[1][2] The IC₅₀ values were determined for each enzyme, allowing for a quantitative comparison of selectivity.

Molecular Docking and Binding Interactions

Molecular docking studies were conducted to predict the binding mode of this compound within the active site of cathepsin L. These computational models, based on the crystal structure of the related enzyme papain, revealed key interactions.

Caption: Predicted binding interactions of this compound.

The docking studies indicated that this compound forms hydrogen bonds with key active site residues, including Gln19, Cys25, Gly66, Asp158, and Trp177, and engages in hydrophobic interactions within the S2 and S1' subsites.[2]

Biological Activity and Toxicity

Beyond its enzymatic inhibition, this compound has been evaluated in several biological systems. It demonstrated inhibitory activity against the in vitro propagation of Plasmodium falciparum (malaria parasite) with an IC₅₀ of 15.4 μM and against Leishmania major with an IC₅₀ of 12.5 μM.[1][3] Importantly, the compound showed a lack of toxicity in human aortic endothelial cells and in a zebrafish model.[1][3]

Conclusion

This compound is a well-characterized slow-binding inhibitor of human cathepsin L with high potency and selectivity. Its time-dependent inhibitory mechanism, coupled with a favorable preliminary safety profile, makes it a valuable tool for studying the biological roles of cathepsin L and a promising lead compound for the development of novel therapeutics. The detailed kinetic and structural understanding of its interaction with the target enzyme provides a solid foundation for future optimization and drug design efforts.

References

- 1. Kinetic characterization and molecular docking of a novel, potent, and selective slow-binding inhibitor of human cathepsin L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. medchemexpress.com [medchemexpress.com]

In-Depth Technical Guide: Selectivity Profile of SID 26681509 Against Cathepsins

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of SID 26681509, a potent, reversible, and slow-binding inhibitor of human cathepsin L. The document details its inhibitory activity against a panel of related cathepsin proteases, outlines the experimental methodologies for determining this selectivity, and visualizes key related pathways and workflows.

Data Presentation: Quantitative Selectivity Profile

This compound exhibits significant selectivity for human cathepsin L over other related cysteine proteases. The inhibitory activity, as measured by IC50 values, demonstrates a time-dependent increase in potency, characteristic of a slow-binding inhibitor. The following table summarizes the IC50 values of this compound against papain and several human cathepsins at various pre-incubation times.

| Target Enzyme | IC50 (nM) at 0 hr | IC50 (nM) at 1 hr | IC50 (nM) at 4 hr | Selectivity Index (vs. Cathepsin L at 1 hr) |

| Human Cathepsin L | 56 | 7.5 | 1.0 | 1 |

| Papain | - | 618 | - | 82.4 |

| Human Cathepsin B | - | >10,000 | - | >1333 |

| Human Cathepsin K | - | 1120 | - | 149.3 |

| Human Cathepsin S | - | 8442 | - | 1125.6 |

| Human Cathepsin V | - | 500 | - | 66.7 |

| Human Cathepsin G | No Inhibition | No Inhibition | No Inhibition | - |

Data compiled from multiple sources.[1][2][3][4] The selectivity index is calculated as the ratio of the IC50 for the assayed protease to the IC50 for cathepsin L at the 1-hour time point.[2]

Experimental Protocols

The determination of the selectivity profile of this compound involves a series of fluorometric enzymatic assays. The following is a generalized protocol synthesized from established methodologies for assessing cathepsin inhibition.

Materials and Reagents

-

Recombinant human cathepsins (L, B, K, S, V) and papain

-

This compound

-

Fluorogenic substrates:

-

Assay Buffer (example for Cathepsin B): 352 mM potassium phosphate, 48 mM sodium phosphate, 4.0 mM EDTA, pH 6.0. Buffers for other cathepsins should be optimized for pH and ionic strength.

-

Activating Buffer (containing a reducing agent like DTT or L-cysteine)

-

Dimethyl sulfoxide (DMSO) for compound dilution

-

96-well black, flat-bottom microplates

-

Fluorometric microplate reader

Assay Procedure

-

Enzyme Activation: Recombinant cathepsins are typically supplied in an inactive form and require activation. This is achieved by incubating the enzyme in an activation buffer containing a reducing agent (e.g., DTT) for a specified time at 37°C.

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in the appropriate assay buffer to the desired final concentrations.

-

Enzyme-Inhibitor Pre-incubation:

-

Add the activated enzyme solution to the wells of a 96-well plate.

-

Add the diluted this compound or vehicle control (DMSO in assay buffer) to the wells containing the enzyme.

-

Incubate the plate at room temperature for varying durations (e.g., 0, 1, and 4 hours) to assess the time-dependent inhibition.

-

-

Initiation of Reaction: Add the appropriate fluorogenic substrate to each well to initiate the enzymatic reaction. The final substrate concentration should be at or near its Km value for the respective enzyme.

-

Fluorometric Measurement: Immediately begin monitoring the increase in fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., AMC: Ex/Em = 360/460 nm). Readings are typically taken every 1-2 minutes for a period of 30-60 minutes.

-

Data Analysis:

-

Calculate the initial velocity (rate of fluorescence increase) for each reaction from the linear portion of the progress curve.

-

Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Mandatory Visualizations

Signaling Pathway

Caption: this compound inhibits Cathepsin V, disrupting HMGB1-induced TNF-α production.

Experimental Workflow

References

- 1. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | Synthetic Cathepsin Inhibitors: R&D Systems [rndsystems.com]

An In-depth Technical Guide on the Investigation of Leishmania major with SID 26681509

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity and experimental investigation of the compound SID 26681509 against the protozoan parasite Leishmania major, the causative agent of cutaneous leishmaniasis. This document details the quantitative inhibitory data, experimental methodologies, and a hypothesized mechanism of action based on the compound's known molecular target.

Quantitative Data Summary

The inhibitory activity of this compound against Leishmania major has been quantified in vitro. The following table summarizes the key data point.

| Compound | Organism | Assay Type | IC50 (µM) | Citation |

| This compound | Leishmania major promastigotes | In vitro propagation assay | 12.5 ± 0.6 | [1][2] |

| This compound | Plasmodium falciparum | In vitro propagation assay | 15.4 ± 0.6 | [1][3] |

| This compound | Human Cathepsin L | Enzymatic assay | 0.056 | [3] |

Experimental Protocols

The following section details the methodology used to determine the in vitro efficacy of this compound against Leishmania major promastigotes.

In Vitro Leishmania major Promastigote Viability Assay

This protocol outlines the steps to assess the dose-dependent effect of this compound on the viability of Leishmania major promastigotes.

Materials:

-

Leishmania major promastigotes

-

Promastigote growth medium

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

384-well microtiter plates

-

Cell-Titer-Blue™ reagent

-

SpectraMax M5 microtiter plate reader or equivalent

Procedure:

-

Cell Plating: Dispense 5,000 Leishmania major promastigotes in 20 µL of promastigote growth medium into each well of a 384-well microtiter plate.[1]

-

Compound Preparation and Addition: Prepare a serial dilution of this compound in DMSO. The final concentration in the assay should range from 0 µM to 50 µM.[1] Ensure the final DMSO concentration is constant across all wells, typically at 0.5%.[1] Add the diluted compound to the appropriate wells.

-

Incubation: Incubate the plate for 44 hours under appropriate conditions for promastigote growth.[1]

-

Viability Assessment: Add 5 µL of Cell-Titer-Blue™ reagent to each well and incubate for an additional 4 hours.[1]

-

Data Acquisition: Measure the relative fluorescence units (RFU) at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microtiter plate reader.[1]

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the RFU against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action and the experimental workflow.

Proposed Mechanism of Action of this compound in Leishmania major

This compound is a known inhibitor of cathepsin L.[3][4] In Leishmania, cathepsin L-like cysteine proteases are crucial for various processes, including nutrient acquisition, differentiation, and survival within the host macrophage. By inhibiting this enzyme, this compound likely disrupts these essential pathways, leading to parasite death.

References

- 1. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Cathepsin L is crucial for a Th1-type immune response during Leishmania major infection - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for SID 26681509: In Vitro Assays

These application notes provide detailed protocols for the in vitro evaluation of SID 26681509, a potent, slow-binding inhibitor of human cathepsin L. The following sections describe the methodologies for assessing its inhibitory activity, selectivity, cytotoxicity, and anti-parasitic effects.

Data Presentation

The quantitative data for the in vitro activity of this compound are summarized in the tables below for easy reference and comparison.

Table 1: Inhibition of Human Cathepsin L by this compound

| Pre-incubation Time (hours) | IC₅₀ (nM) |

| 0 | 56 ± 4 |

| 1 | 7.5 ± 1.0 |

| 2 | 4.2 ± 0.6 |

| 4 | 1.0 ± 0.5 |

Table 2: Selectivity Profile of this compound against Various Proteases (1-hour pre-incubation)

| Protease | IC₅₀ (nM) | Selectivity Index (IC₅₀ Protease / IC₅₀ Cathepsin L) |

| Papain | 618 | 11 |

| Cathepsin B | 8442 | 151 |

| Cathepsin K | >10000 | >178 |

| Cathepsin S | >10000 | >178 |

| Cathepsin V | 390 | 7 |

| Cathepsin G | No inhibition | - |

Table 3: Anti-parasitic Activity of this compound

| Parasite | Assay | IC₅₀ (µM) |

| Plasmodium falciparum | In vitro propagation | 15.4 ± 0.6 |

| Leishmania major promastigotes | Toxicity | 12.5 ± 0.6 |

Table 4: Cytotoxicity of this compound

| Cell Line | Concentration (µM) | Result |

| Human Aortic Endothelial Cells | 100 | Non-toxic |

Experimental Protocols

The following are detailed protocols for the key in vitro assays performed with this compound.

1. Human Cathepsin L Inhibition Assay

This protocol details the procedure for determining the inhibitory potency of this compound against human cathepsin L.

-

Materials:

-

Human Cathepsin L (recombinant)

-

This compound

-

Z-Phe-Arg-AMC (substrate)

-

Assay Buffer (specific composition to be optimized, typically a buffer at pH 5.5 containing DTT and EDTA)

-

DMSO

-

384-well black plates

-

Fluorescent microplate reader

-

-

Protocol:

-

Prepare a stock solution of this compound in DMSO.

-

Create a serial dilution of this compound in assay buffer.

-

In a 384-well plate, add 47.5 µL of human cathepsin L (18.3 ng/mL in assay buffer) to wells containing 47.5 µL of the diluted this compound or vehicle control (assay buffer with DMSO).

-

For time-dependent inhibition, pre-incubate the enzyme-inhibitor mixture for 0, 1, 2, or 4 hours at room temperature.

-

Initiate the enzymatic reaction by adding 5 µL of Z-Phe-Arg-AMC substrate.

-

Monitor the hydrolysis of the substrate by measuring the increase in fluorescence (Excitation/Emission wavelengths appropriate for AMC) over time using a fluorescent microplate reader.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the IC₅₀ values by plotting the reaction rates against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

-

2. Protease Selectivity Assay

This protocol is for assessing the selectivity of this compound against other proteases like papain and various cathepsins.[1]

-

Materials:

-

Papain, Cathepsin B, G, K, S, and V

-

Appropriate substrates for each enzyme (e.g., Z-Phe-Arg-AMC for papain, cathepsin K, S, and V; Z-Arg-Arg-AMC for cathepsin B)[1]

-

This compound

-

Assay buffers (optimized for each enzyme)

-

DMSO

-

384-well black plates

-

Fluorescent microplate reader

-

-

Protocol:

-

Follow the same general procedure as the Cathepsin L inhibition assay.

-

Use the specific enzyme and its corresponding substrate in each assay.[1] The following concentrations of enzymes were used: papain (11 ng/mL), cathepsin K (35 ng/mL), cathepsin S (40 ng/mL), cathepsin V (39 ng/mL), and cathepsin B (65 ng/mL).[1]

-

For this selectivity profile, a pre-incubation time of 1 hour was used.

-

Determine the IC₅₀ value for each protease.

-

Calculate the selectivity index by dividing the IC₅₀ of the tested protease by the IC₅₀ of human cathepsin L.

-

3. Cell Viability (Cytotoxicity) Assay

This protocol determines the effect of this compound on the viability of human aortic endothelial cells.

-

Materials:

-

Human Aortic Endothelial Cells (HAECs)

-

Cell culture medium (e.g., EGM-2)

-

This compound

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

96-well clear bottom white plates

-

Luminometer

-

-

Protocol:

-

Seed HAECs in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (up to 100 µM) or vehicle control (DMSO) for a specified period (e.g., 24 or 48 hours).

-

Equilibrate the plate to room temperature.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for a short period to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Express cell viability as a percentage of the vehicle-treated control cells.

-

4. Plasmodium falciparum In Vitro Propagation Assay

This assay evaluates the ability of this compound to inhibit the growth of the malaria parasite, Plasmodium falciparum.[1]

-

Materials:

-

P. falciparum culture (e.g., 3D7 strain)

-

Human red blood cells

-

RPMI 1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin

-

This compound

-

SYBR Green I dye

-

96-well plates

-

Incubator with a gas mixture (5% CO₂, 5% O₂, 90% N₂)

-

-

Protocol:

-

Prepare a synchronized culture of P. falciparum at the ring stage.

-

Dilute the culture to the desired parasitemia and hematocrit.

-

Add the parasite culture to a 96-well plate.

-

Add serial dilutions of this compound to the wells.

-

Incubate the plate for 72 hours under the specified gas conditions at 37°C.

-

After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I.

-

Measure the fluorescence on a microplate reader.

-

Determine the IC₅₀ value by plotting the fluorescence against the logarithm of the inhibitor concentration.

-

5. Leishmania major Promastigote Toxicity Assay

This protocol assesses the toxicity of this compound against the promastigote stage of Leishmania major.[1]

-

Materials:

-

L. major promastigote culture

-

M199 medium supplemented with fetal bovine serum

-

This compound

-

Resazurin-based viability reagent

-

96-well plates

-

Incubator (26°C)

-

-

Protocol:

-

Culture L. major promastigotes to the logarithmic growth phase.

-

Seed the promastigotes into a 96-well plate.

-

Add serial dilutions of this compound to the wells.

-

Incubate the plate at 26°C for 48 hours.

-

Add the resazurin-based reagent to each well and incubate for another 4-24 hours.

-

Measure the fluorescence or absorbance, depending on the specific reagent used.

-

Determine the IC₅₀ value by plotting the signal against the logarithm of the inhibitor concentration.

-

Mandatory Visualizations

The following diagrams illustrate the key pathways and workflows described in these application notes.

Caption: Slow-binding, reversible inhibition of Cathepsin L by this compound.

Caption: General experimental workflow for in vitro assays of this compound.

References

Application Notes and Protocols for SID 26681509

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the recommended storage and handling of SID 26681509, a potent, reversible, and selective inhibitor of human cathepsin L[1][2][3]. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring experimental reproducibility.

Introduction

This compound (PubChem CID: 16725315) is a thiocarbazate-based small molecule that acts as a slow-binding, competitive inhibitor of human cathepsin L with an IC50 of 56 nM[1][3][4]. Its inhibitory activity increases with preincubation time, reaching an IC50 of 1.0 nM after a four-hour preincubation with the enzyme[1][2][5]. Due to its role in modulating cathepsin L activity, which is implicated in various physiological and pathological processes, proper handling and storage of this compound are paramount for its effective use in research.

Recommended Storage Conditions

To ensure the long-term stability and activity of this compound, it is essential to store it under the appropriate conditions, both in its solid form and in solution. The following table summarizes the recommended storage temperatures and durations.

| Form | Storage Temperature | Recommended Duration | Supplier/Source |

| Solid (Powder) | -20°C | Up to 3 years | TargetMol[2] |

| -20°C | Not specified | R&D Systems, APExBIO, Tocris[6][7] | |

| Stock Solution | -80°C | Up to 1 year | TargetMol[2] |

| -80°C | Up to 6 months | MedChemExpress[1] | |

| -20°C | Up to 1 month | MedChemExpress[1] | |

| Below -20°C | Several months (short-term recommended) | APExBIO[6] |

Experimental Protocols

Preparation of Stock Solutions

This compound is soluble in dimethyl sulfoxide (DMSO) and ethanol. DMSO is the most common solvent for creating high-concentration stock solutions.

Materials:

-

This compound (solid powder)

-

Anhydrous, high-purity DMSO

-

Sterile polypropylene or glass vials

-

Vortex mixer and/or sonicator

Protocol:

-

Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Solvent Addition: Add the appropriate volume of DMSO to the vial to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution from 1 mg of this compound (M.Wt: 539.65), add 185.3 µL of DMSO.

-

Dissolution: Cap the vial tightly and vortex thoroughly. If the compound does not fully dissolve, sonication or gentle warming of the tube to 37°C for 10 minutes can aid dissolution[6].

-

Aliquoting: Once a clear solution is obtained, it is highly recommended to aliquot the stock solution into smaller, single-use volumes. This practice minimizes freeze-thaw cycles, which can degrade the compound over time.

-

Storage: Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term storage (up to 1 month)[1][2].

Note: For in vivo experiments, it is recommended to prepare fresh working solutions from the stock solution on the day of use[1].

Preparation of Working Solutions

Protocol:

-

Thawing: Retrieve a single aliquot of the stock solution from the freezer and thaw it at room temperature.

-

Dilution: Dilute the stock solution to the final desired concentration using the appropriate aqueous buffer or cell culture medium.

-

Mixing: Gently mix the working solution by pipetting or inverting the tube. Avoid vigorous vortexing, which can introduce bubbles and potentially denature proteins in the medium.

-

Use: Use the freshly prepared working solution immediately for your experiments.

Visualization of Protocols

Storage and Handling Workflow

The following diagram illustrates the recommended workflow for the storage and handling of this compound.

Caption: Workflow for this compound storage and preparation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Cysteine Protease | Parasite | TargetMol [targetmol.com]

- 3. Kinetic characterization and molecular docking of a novel, potent, and selective slow-binding inhibitor of human cathepsin L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tert-butyl N-[(2S)-1-[2-[2-(2-ethylanilino)-2-oxoethyl]sulfanylcarbonylhydrazinyl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate | C27H33N5O5S | CID 16725315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

- 7. This compound (3625) by Tocris, Part of Bio-Techne [bio-techne.com]

Application Notes and Protocols for SID 26681509 in Plasmodium falciparum Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

SID 26681509 is a potent, reversible, and selective inhibitor of human cathepsin L.[1][2] It has demonstrated inhibitory activity against the in vitro propagation of the malaria parasite, Plasmodium falciparum, making it a compound of interest for antimalarial drug discovery.[1][2] These application notes provide detailed protocols for the use of this compound in P. falciparum culture, including methodologies for assessing its antiplasmodial activity and a summary of its known biochemical properties.

Mechanism of Action

This compound is a slow-binding and slowly reversible competitive inhibitor of human cathepsin L.[1][2] In the context of Plasmodium falciparum, it is hypothesized that this compound targets the parasite's cysteine proteases, known as falcipains. These enzymes are crucial for the degradation of host cell hemoglobin within the parasite's digestive vacuole, a process essential for parasite survival and development.[3][4][5][6] The inhibition of falcipains disrupts this pathway, leading to parasite death. While this compound has a known inhibitory concentration for P. falciparum, direct enzymatic inhibition data on specific falcipains is not yet available in the public domain.

The proposed mechanism of action is the disruption of the hemoglobin degradation pathway:

Figure 1. Proposed inhibition of the P. falciparum hemoglobin degradation pathway by this compound.

Quantitative Data

The following tables summarize the known quantitative inhibitory data for this compound.

Table 1: Inhibitory Activity of this compound against Plasmodium falciparum

| Organism | Assay Type | IC50 (µM) |

| Plasmodium falciparum | In vitro propagation | 15.4[1][2] |

Table 2: Inhibitory Activity and Kinetics of this compound against Human Cathepsin L

| Parameter | Value | Conditions |

| IC50 | 56 nM | No preincubation |

| 1.0 nM | 4-hour preincubation | |

| Ki | 0.89 nM | |

| k_on | 24,000 M⁻¹s⁻¹ | |

| k_off | 2.2 x 10⁻⁵ s⁻¹ |

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Complete culture medium (see Protocol 2)

-

Sterile microcentrifuge tubes

Procedure:

-

Stock Solution (10 mM):

-

Calculate the amount of this compound powder needed to make a 10 mM stock solution (Molecular Weight: 539.65 g/mol ).

-

Dissolve the powder in an appropriate volume of 100% DMSO. For example, to make 1 mL of a 10 mM stock, dissolve 5.3965 mg of this compound in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution. Sonication can be used to aid dissolution if necessary.[7]

-

Store the stock solution in aliquots at -20°C for up to one month or -80°C for up to six months.[8]

-

-

Working Solutions:

-

On the day of the experiment, thaw an aliquot of the 10 mM stock solution.

-

Prepare serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations for the assay.

-

Important: The final concentration of DMSO in the culture wells should not exceed 0.5% to avoid solvent toxicity to the parasites.

-

Protocol 2: In vitro Culture of Asexual Stage Plasmodium falciparum

Materials:

-

P. falciparum strain (e.g., 3D7, Dd2)

-

Human erythrocytes (O+), washed

-

Complete RPMI 1640 medium:

-

RPMI 1640 with L-glutamine

-

25 mM HEPES

-

0.5% Albumax II

-

2 g/L Sodium Bicarbonate

-

50 µM Hypoxanthine

-

10 µg/mL Gentamicin

-

-

Gas mixture (5% CO₂, 5% O₂, 90% N₂)

-

37°C incubator

-

Sterile culture flasks or plates

Procedure:

-

Maintain continuous cultures of P. falciparum in human erythrocytes at a 2-5% hematocrit in complete RPMI 1640 medium.[9][10]

-

Incubate the culture flasks at 37°C in a sealed chamber with the gas mixture.[10]

-

Monitor parasite growth daily by preparing thin blood smears, fixing with methanol, and staining with Giemsa.

-

Maintain the parasitemia between 1-5% by adding fresh erythrocytes and complete medium as needed.

-

For drug sensitivity assays, synchronize the parasite culture to the ring stage by treating with 5% D-sorbitol.[11]

Protocol 3: SYBR Green I-based Drug Sensitivity Assay

This protocol is adapted from previously published methods to determine the 50% inhibitory concentration (IC50) of this compound.[9][12]

Materials:

-

Synchronized ring-stage P. falciparum culture (1% parasitemia, 2% hematocrit)

-

Serial dilutions of this compound in complete culture medium

-

Positive control (e.g., Chloroquine, Artemisinin) and negative control (0.5% DMSO in medium)

-

96-well black, clear-bottom microplates

-

SYBR Green I lysis buffer:

-

20 mM Tris-HCl (pH 7.5)

-

5 mM EDTA

-

0.008% Saponin

-

0.08% Triton X-100

-

SYBR Green I nucleic acid stain (final concentration 1x)

-

-

Plate reader with fluorescence detection (485 nm excitation, 530 nm emission)

Procedure:

Figure 2. Workflow for the SYBR Green I-based drug sensitivity assay.

-

Plate Setup:

-

Add 100 µL of the serially diluted this compound, positive control, and negative control to the appropriate wells of a 96-well plate. Each concentration should be tested in triplicate.

-

-

Parasite Addition:

-

Add 100 µL of the synchronized ring-stage parasite culture to each well. The final volume in each well will be 200 µL.

-

-

Incubation:

-

Incubate the plate for 72 hours at 37°C in a gassed chamber.

-

-

Lysis and Staining:

-

After incubation, carefully remove 100 µL of the culture medium from each well.

-

Add 100 µL of SYBR Green I lysis buffer to each well.

-

Incubate the plate in the dark at room temperature for 1 hour.

-

-

Fluorescence Measurement:

-

Read the fluorescence intensity using a plate reader with excitation at ~485 nm and emission at ~530 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence (wells with uninfected erythrocytes) from all readings.

-

Normalize the data to the negative control (100% growth) and positive control (0% growth).

-

Calculate the IC50 value by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a non-linear regression model.

-

Protocol 4: Stage-Specific Inhibition Assay

To determine if this compound has a specific activity against a particular asexual stage of P. falciparum, a modified drug sensitivity assay can be performed.

Procedure:

-

Prepare three sets of tightly synchronized parasite cultures at the early ring (0-8 hours post-invasion), trophozoite (20-28 hours post-invasion), and schizont (36-44 hours post-invasion) stages.

-

Expose each synchronized culture to serial dilutions of this compound for a short period (e.g., 6-8 hours).

-

After the exposure period, wash the cells twice with complete culture medium to remove the compound.

-

Resuspend the cells in fresh medium and continue incubation until the parasites in the control wells have completed one full life cycle (~48 hours for the ring-stage start, and adjusted accordingly for the other stages).

-

Determine parasite growth inhibition using the SYBR Green I method as described in Protocol 3.

-

Compare the IC50 values obtained for each stage to determine if there is a stage-specific effect.

Concluding Remarks

This compound is a valuable tool for studying the role of cysteine proteases in Plasmodium falciparum biology. The protocols outlined above provide a framework for researchers to investigate its antiplasmodial activity and further elucidate its mechanism of action. Future studies should aim to confirm the specific falcipain targets of this compound and explore its efficacy against different parasite strains, including drug-resistant ones.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Kinetic characterization and molecular docking of a novel, potent, and selective slow-binding inhibitor of human cathepsin L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. profiles.wustl.edu [profiles.wustl.edu]

- 4. Order and specificity of the Plasmodium falciparum hemoglobin degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. HEMOGLOBIN METABOLISM IN THE MALARIA PARASITE PLASMODIUM FALCIPARUM | Annual Reviews [annualreviews.org]

- 6. Hemoglobin degradation in the malaria parasite Plasmodium falciparum: an ordered process in a unique organelle - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | Cysteine Protease | Parasite | TargetMol [targetmol.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. winzeler.ucsd.edu [winzeler.ucsd.edu]

- 10. mmv.org [mmv.org]

- 11. An assay to probe Plasmodium falciparum growth, transmission stage formation and early gametocyte development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. iddo.org [iddo.org]

Application of SID 26681509 in Leishmania Research Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

SID 26681509 is a potent, reversible, and selective inhibitor of human cathepsin L.[1] Emerging research has demonstrated its efficacy against various parasitic organisms, including the protozoan parasite Leishmania, the causative agent of leishmaniasis. This document provides detailed application notes and protocols for the use of this compound in Leishmania research models, focusing on its anti-leishmanial activity and potential mechanisms of action. The information presented herein is intended to guide researchers in utilizing this compound for basic research and drug development purposes.

Leishmania parasites possess cathepsin L-like cysteine proteases that are crucial for their survival, pathogenesis, and modulation of the host immune response. These proteases are considered significant virulence factors, playing roles in nutrient acquisition, tissue invasion, and evasion of host cell apoptosis. The inhibitory action of this compound on these essential parasitic enzymes makes it a compound of interest in the search for novel anti-leishmanial therapeutics.

Quantitative Data Summary

The following table summarizes the reported in vitro activity of this compound against Leishmania major.

| Parameter | Organism | Parasite Stage | Value | Reference |

| IC50 | Leishmania major | Promastigote | 12.5 µM | [1] |

Mechanism of Action & Signaling Pathways

This compound primarily targets cathepsin L and related cysteine proteases. In Leishmania, these proteases are integral to the parasite's ability to survive and replicate within the host macrophage. Inhibition of these enzymes by this compound is hypothesized to disrupt key parasitic processes and interfere with the parasite's ability to manipulate the host cell's signaling pathways.

Leishmania parasites are known to modulate host cell signaling to prevent apoptosis and create a favorable intracellular environment for their replication. Cysteine proteases secreted by the parasite can cleave host cell proteins, including transcription factors like NF-κB and AP-1, which are critical for the inflammatory response and cell survival. Furthermore, Leishmania can manipulate host signaling cascades such as the PI3K/Akt and MAPK pathways to inhibit apoptosis.

By inhibiting the parasite's cysteine proteases, this compound may restore the host cell's pro-apoptotic signaling and enhance its ability to clear the infection. The following diagram illustrates a hypothesized signaling pathway for the anti-leishmanial activity of this compound.

Caption: Hypothesized mechanism of this compound in a Leishmania-infected macrophage.

Experimental Protocols

This section provides detailed protocols for the in vitro assessment of this compound against both the promastigote and amastigote stages of Leishmania major.

Protocol 1: In Vitro Anti-promastigote Activity Assay

This protocol details the determination of the 50% inhibitory concentration (IC50) of this compound against Leishmania major promastigotes.

Materials:

-

Leishmania major promastigotes (late log phase)

-

M199 medium (supplemented with 10% heat-inactivated fetal bovine serum, 1% penicillin-streptomycin)

-

This compound

-

Resazurin solution (0.125% in PBS)

-

96-well flat-bottom microtiter plates

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Incubator (26°C)

-

Microplate reader (570 nm and 600 nm)

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with M199 medium to achieve the desired starting concentration for serial dilutions. Ensure the final DMSO concentration in the assay does not exceed 0.5%.

-

Parasite Culture: Culture Leishmania major promastigotes in M199 medium at 26°C until they reach the late logarithmic phase of growth.

-

Assay Setup:

-

Adjust the concentration of promastigotes to 1 x 10^6 parasites/mL in fresh M199 medium.

-

In a 96-well plate, add 100 µL of the parasite suspension to each well.

-

Add 100 µL of the serially diluted this compound to the wells. Include wells with medium and parasites only (negative control) and wells with a known anti-leishmanial drug (positive control, e.g., Amphotericin B).

-

-

Incubation: Incubate the plate at 26°C for 72 hours.

-

Viability Assessment:

-

Add 20 µL of resazurin solution to each well.

-

Incubate the plate for an additional 4-6 hours at 26°C.

-

Measure the fluorescence or absorbance at 570 nm and 600 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the negative control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Caption: Workflow for the in vitro anti-promastigote activity assay.

Protocol 2: In Vitro Macrophage Infection and Anti-amastigote Activity Assay

This protocol is designed to evaluate the efficacy of this compound against the intracellular amastigote stage of Leishmania major within macrophages.

Materials:

-

Macrophage cell line (e.g., THP-1 or bone marrow-derived macrophages)

-

RPMI-1640 medium (supplemented with 10% FBS, 1% penicillin-streptomycin)

-

Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

-

Leishmania major stationary phase promastigotes

-

This compound

-

Giemsa stain

-

Methanol

-

24-well plates with sterile coverslips

-

Incubator (37°C, 5% CO2)

-

Light microscope

Procedure:

-

Macrophage Culture and Differentiation (for THP-1 cells):

-

Seed THP-1 monocytes onto 24-well plates containing sterile coverslips at a density of 2 x 10^5 cells/well.

-

Add PMA to a final concentration of 50 ng/mL to induce differentiation into adherent macrophages.

-

Incubate for 48-72 hours at 37°C with 5% CO2.

-

-

Parasite Infection:

-

Wash the differentiated macrophages with fresh RPMI-1640 medium.

-

Infect the macrophages with stationary phase Leishmania major promastigotes at a parasite-to-macrophage ratio of 10:1.

-

Incubate for 4 hours at 37°C with 5% CO2 to allow for phagocytosis.

-

Wash the cells three times with PBS to remove non-phagocytosed promastigotes.

-

-

Compound Treatment:

-

Add fresh medium containing serial dilutions of this compound to the infected macrophages. Include a no-drug control and a positive control (e.g., Amphotericin B).

-

Incubate the plates for 72 hours at 37°C with 5% CO2.

-

-

Microscopic Evaluation:

-

After incubation, remove the medium and wash the coverslips with PBS.

-

Fix the cells with methanol for 10 minutes.

-

Stain the coverslips with Giemsa stain for 20-30 minutes.

-

Wash the coverslips with distilled water and allow them to air dry.

-

Mount the coverslips on microscope slides.

-

-

Data Analysis:

-

Using a light microscope, determine the percentage of infected macrophages and the average number of amastigotes per macrophage for at least 100 macrophages per coverslip.

-

Calculate the percentage of inhibition for each compound concentration relative to the no-drug control.

-

Determine the IC50 value.

-

Caption: Workflow for the in vitro anti-amastigote activity assay.

Conclusion

This compound demonstrates promising in vitro activity against Leishmania major. Its known mechanism of action as a cathepsin L inhibitor provides a strong rationale for its anti-leishmanial effects, targeting essential parasite proteases. The protocols provided herein offer a framework for researchers to further investigate the efficacy and mechanism of action of this compound and similar compounds in Leishmania research models. Further studies are warranted to explore its activity against other Leishmania species, its in vivo efficacy, and its precise impact on parasite-host cell signaling interactions.

References

Application Notes and Protocols for SID 26681509: A Potent Cathepsin L Inhibitor for Disease Model Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

SID 26681509 is a potent, reversible, and selective small-molecule inhibitor of human cathepsin L (CTSL), a lysosomal cysteine protease.[1][2][3] Overexpression and aberrant activity of cathepsin L have been implicated in a variety of pathological conditions, including cancer, parasitic infections, and inflammatory diseases.[1][4][5] this compound serves as a valuable research tool for investigating the role of cathepsin L in these disease models and for evaluating its potential as a therapeutic target. These application notes provide detailed protocols for utilizing this compound in various in vitro and in vivo experimental settings.

Physicochemical Properties and Storage

| Property | Value | Reference |

| Molecular Formula | C₂₇H₃₃N₅O₅S | [6] |

| Molecular Weight | 539.65 g/mol | [6] |

| CAS Number | 958772-66-2 | [6] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO (up to 50 mM) and ethanol (up to 10 mM) | [6] |

| Storage | Store as a solid at -20°C for up to 3 years. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month. | [2] |

Quantitative Data: In Vitro Efficacy and Selectivity

This compound exhibits potent, time-dependent inhibition of human cathepsin L and selectivity over other related proteases.

Table 1: Inhibitory Activity of this compound against Human Cathepsin L

| Parameter | Value | Conditions | Reference |

| IC₅₀ | 56 nM | No pre-incubation | [1][2][3] |

| IC₅₀ | 7.5 nM | 1-hour pre-incubation with enzyme | [1] |

| IC₅₀ | 4.2 nM | 2-hour pre-incubation with enzyme | [1] |

| IC₅₀ | 1.0 nM | 4-hour pre-incubation with enzyme | [1][2][3] |

| Kᵢ | 0.89 nM | [2][3] | |

| kₒₙ | 24,000 M⁻¹s⁻¹ | [2][3] | |

| kₒff | 2.2 x 10⁻⁵ s⁻¹ | [2][3] |

Table 2: Selectivity Profile of this compound against a Panel of Proteases

| Protease | IC₅₀ (1-hour pre-incubation) | Selectivity vs. Cathepsin L (fold) | Reference |

| Cathepsin L | 7.5 nM | 1 | [2][3] |

| Papain | 618 nM | ~82 | [2][3] |

| Cathepsin B | > 10 µM | > 1333 | [2][3] |

| Cathepsin K | 8.442 µM | ~1126 | [2][3] |

| Cathepsin S | 1.125 µM | 150 | [2][3] |

| Cathepsin V | 0.5 µM | ~67 | [2] |

| Cathepsin G | No inhibition | - | [2][3][6] |

Table 3: Activity of this compound in Disease Models

| Disease Model | Assay | IC₅₀ / Effect | Reference |

| Malaria | Plasmodium falciparum in vitro propagation | 15.4 µM | [1][2][3] |

| Leishmaniasis | Leishmania major promastigotes | 12.5 µM | [1][2][3] |

| Cancer | Reversal of doxorubicin resistance in human neuroblastoma and breast cancer cells | Synergistic effect with doxorubicin | [7] |

| Toxicity | Human Aortic Endothelial Cells | Non-toxic up to 100 µM | [1] |

| Toxicity | Zebrafish live organism assay | No toxicity observed at 100 µM | [1] |

Signaling Pathways and Experimental Workflows

Cathepsin L in Cancer Drug Resistance

Cathepsin L contributes to chemotherapy resistance by degrading key nuclear and cytoplasmic drug targets, such as the DNA repair enzyme topoisomerase IIα (Topo-IIα).[6] Inhibition of cathepsin L with this compound can stabilize these targets, thereby sensitizing resistant cancer cells to chemotherapeutic agents like doxorubicin.[6]

References

- 1. Demonstration of cathepsins B, H and L in xenografts of normal and Duchenne-muscular-dystrophy muscles transplanted into nude mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. Fast in vitro methods to determine the speed of action and the stage-specificity of anti-malarials in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cathepsin L inhibition suppresses drug resistance in vitro and in vivo: a putative mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vivo Administration of SID 26681509

These application notes provide detailed protocols for the in vivo administration of SID 26681509 in murine models of sepsis and liver ischemia/reperfusion injury. The information is based on preclinical studies investigating the therapeutic potential of inhibiting Cathepsin L and V.

Core Concepts

This compound is a potent, reversible, and selective inhibitor of human Cathepsin L, with an IC50 of 56 nM.[1][2] It also exhibits inhibitory activity against other cathepsins, including Cathepsin V.[1][3] Cathepsins are lysosomal proteases that play crucial roles in various physiological and pathological processes, including inflammation. In the context of the studies cited here, this compound was utilized as a tool to investigate the role of Cathepsin V in High Mobility Group Box 1 (HMGB1)-driven inflammation.

Signaling Pathway of HMGB1-Mediated Inflammation

High Mobility Group Box 1 (HMGB1) is a damage-associated molecular pattern (DAMP) molecule released during cellular stress or death. It can activate Toll-like receptor 4 (TLR4), initiating a signaling cascade that leads to the production of pro-inflammatory cytokines like TNF-α. Evidence suggests that Cathepsin V is involved in the interaction between HMGB1, TLR4, and the adaptor protein MyD88. This compound, by inhibiting Cathepsin V, can disrupt this signaling pathway.

Caption: Simplified signaling pathway of HMGB1-mediated inflammation and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of this compound. Please note that specific in vivo efficacy data (e.g., percentage reduction in inflammatory markers) for this compound from the cited animal studies is not detailed in the primary reference. The studies used this compound as a comparative compound, with the main focus on another drug.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 | Notes | Reference |

| Human Cathepsin L | 56 nM | Potent and reversible inhibitor. | [1][2] |

| Human Cathepsin L | 1.0 nM | After 4-hour preincubation. | [1] |

| Plasmodium falciparum | 15.4 µM | Inhibits in vitro propagation. | [1] |

| Leishmania major | 12.5 µM | Toxic to promastigotes. | [1] |

| Cathepsin V | 0.5 µM | [1][3] | |

| Papain, Cathepsins B, K, S | 618 nM - 8.442 µM | After one hour of incubation. | [1] |

| Cathepsin G | No inhibitory activity | [1][2] |

Experimental Protocols

The following are detailed protocols for the in vivo administration of this compound in murine models of sepsis and liver ischemia/reperfusion injury.

Murine Model of Sepsis (Cecal Ligation and Puncture - CLP)

This model is a widely used and clinically relevant model of polymicrobial sepsis.

Experimental Workflow:

Caption: Experimental workflow for the cecal ligation and puncture (CLP) sepsis model.

Protocol Details:

-

Animal Model: Male BALB/c mice, 8-12 weeks old.

-

Anesthesia: Appropriate anesthesia as per institutional guidelines.

-

Surgical Procedure (CLP):

-

Perform a midline laparotomy to expose the cecum.

-

Ligate the cecum just below the ileocecal valve to prevent intestinal obstruction.

-

Puncture the cecum once or twice with a 22-gauge needle.

-

Gently squeeze the cecum to extrude a small amount of fecal material.

-

Return the cecum to the peritoneal cavity and close the abdominal incision in layers.

-

-

Drug Administration:

-

Compound: this compound.

-

Dosage: The specific dosage used in the comparative study is not detailed in the primary reference. A typical starting point for in vivo studies with novel inhibitors would be in the range of 1-10 mg/kg, but dose-response studies are recommended.

-

Vehicle: The primary study does not specify the vehicle for this compound. A common vehicle for in vivo administration of similar compounds is 10% DMSO in saline or a solution containing PEG300 and Tween-80.

-

Route of Administration: Intraperitoneal (i.p.).

-

Timing: Administer at the time of CLP surgery.

-

-

Post-Operative Care and Monitoring:

-

Provide fluid resuscitation (e.g., 1 ml of sterile saline subcutaneously).

-

Monitor animal survival at regular intervals for up to 7 days.

-

Collect blood and tissue samples at specified time points for analysis of inflammatory markers (e.g., TNF-α, IL-6) and organ damage.

-

Murine Model of Liver Ischemia/Reperfusion (I/R) Injury

This model simulates the liver damage that can occur during transplantation and major hepatic surgery.

Experimental Workflow:

Caption: Experimental workflow for the liver ischemia/reperfusion (I/R) injury model.

Protocol Details:

-

Animal Model: Male C57BL/6 mice, 8-12 weeks old.

-

Anesthesia: Appropriate anesthesia as per institutional guidelines.

-

Surgical Procedure (I/R):

-

Perform a midline laparotomy.

-

Induce partial warm ischemia by clamping the hepatic artery and portal vein that supply the left and median lobes of the liver (approximately 70% of the liver).

-

Maintain ischemia for a defined period (e.g., 90 minutes).

-

Remove the clamp to initiate reperfusion.

-

Close the abdominal incision.

-

-

Drug Administration:

-

Compound: this compound.

-

Dosage: The specific dosage used in the comparative study is not detailed. Dose-ranging studies are recommended.

-

Vehicle: As with the sepsis model, a suitable vehicle such as 10% DMSO in saline is appropriate.

-

Route of Administration: Intravenous (i.v.), typically via the tail vein.

-

Timing: Administer at the onset of reperfusion.

-

-

Post-Operative Care and Monitoring:

-

Maintain body temperature during and after surgery.

-

At the end of the reperfusion period (e.g., 6 hours), euthanize the animals.

-

Collect blood samples for measurement of serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels as markers of liver injury.

-

Harvest liver tissue for histological analysis (e.g., H&E staining to assess necrosis) and measurement of inflammatory markers.

-

Safety and Toxicology

In preliminary studies, this compound was found to be non-toxic to human aortic endothelial cells at 100 µM and demonstrated a lack of toxicity in a zebrafish live organism assay at the same concentration. However, comprehensive in vivo toxicology studies in mammalian models have not been reported in the searched literature. It is essential to conduct appropriate safety and toxicology assessments before extensive in vivo use.

Disclaimer: These protocols are intended for research purposes only and should be adapted and approved by the user's institutional animal care and use committee (IACUC). The provided information is based on publicly available research and does not constitute a validation of the compound for any therapeutic use.

References

- 1. Short-Term Administration of HIV Protease Inhibitor Saquinavir Improves Skull Bone Healing with Enhanced Osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Targeting Pathological Tau by Small Molecule Inhibition of the Poly(A):MSUT2 RNA–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: SID 26681509

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with SID 26681509, specifically addressing challenges with its dissolution in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in DMSO?

A1: this compound is readily soluble in DMSO.[1] Different suppliers report slightly varying maximum solubilities, but it is generally agreed to be highly soluble. For practical purposes, preparing stock solutions in the range of 10 mM to 50 mM in pure, anhydrous DMSO should be achievable.[1][2]

Q2: My this compound is not fully dissolving in DMSO, even at concentrations where it is reported to be soluble. What are the common causes?

A2: Several factors can contribute to dissolution issues:

-

Water Contamination in DMSO: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. Even small amounts of water in the DMSO can significantly decrease the solubility of hydrophobic compounds like this compound.[3]

-

Compound Purity and Formulation: The presence of insoluble impurities or a different salt form of the compound can affect its solubility.

-

Temperature: Dissolution can be slower at lower temperatures.

-

Insufficient Mechanical Agitation: The compound may require more energy to dissolve completely.

Q3: Are there any recommended procedures to improve the dissolution of this compound in DMSO?

A3: Yes, the following methods are recommended to aid dissolution:

-

Sonication: Using an ultrasonic bath can provide the necessary energy to break up compound aggregates and facilitate dissolution.[3][4][5]

-

Gentle Warming: Warming the solution to 37°C for a short period (e.g., 10 minutes) can increase the solubility.[2] Avoid excessive heat, which could degrade the compound.

-

Vortexing: Vigorous mixing can also help to dissolve the compound.

Q4: I observe a precipitate after diluting my DMSO stock solution of this compound into an aqueous buffer or cell culture medium. What should I do?

A4: This is a common issue when diluting a DMSO stock of a hydrophobic compound into an aqueous solution. The compound is likely "crashing out" of solution due to the lower solubility in the aqueous environment. To mitigate this, try the following:

-

Increase the final DMSO concentration in your assay: While high concentrations of DMSO can be toxic to cells, many cell lines can tolerate up to 0.5% DMSO. A higher final DMSO concentration will help keep the compound in solution.

-

Modify the dilution method: Instead of adding the aqueous solution to the DMSO stock, add the small volume of DMSO stock to the larger volume of aqueous solution while vortexing or stirring vigorously. This can help to disperse the compound more effectively.

-

Use a co-solvent: For in vivo or other specialized applications, co-solvents can be used to maintain solubility in aqueous formulations.[3][5]

Q5: Are there alternative solvents to DMSO for this compound?

A5: Yes, this compound is also reported to be soluble in ethanol, though to a lesser extent than in DMSO (up to 10 mM).[1][2] For specific applications requiring aqueous solutions, formulations with co-solvents such as PEG300, Tween-80, or SBE-β-CD have been described.[3][5]

Troubleshooting Guide

This guide provides a systematic approach to resolving issues with the dissolution of this compound in DMSO.

Problem: this compound powder is not dissolving in DMSO.

| Potential Cause | Troubleshooting Step | Expected Outcome |

| Water in DMSO | Use a fresh, unopened bottle of anhydrous/molecular biology grade DMSO. | The compound dissolves as expected. |

| Low Temperature | Gently warm the vial to 37°C for 10-15 minutes. | Increased temperature enhances solubility. |

| Insufficient Agitation | Place the vial in an ultrasonic bath for 5-10 minutes or vortex vigorously. | The compound is fully dissolved. |

| Insoluble Impurities | If a small amount of particulate matter remains after the above steps, it may be an insoluble impurity. Centrifuge the stock solution and carefully transfer the supernatant to a new tube. | A clear stock solution is obtained. Note: This assumes the impurity is not the active compound. |

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

-

This compound (Molecular Weight: 539.65 g/mol )

-

Anhydrous DMSO

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Ultrasonic bath

Procedure:

-

Calculate the mass of this compound required. For 1 mL of a 10 mM solution:

-

Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 539.65 g/mol = 0.0053965 g = 5.4 mg

-

-

Weigh out 5.4 mg of this compound and place it in a sterile microcentrifuge tube.

-

Add 1 mL of anhydrous DMSO to the tube.

-

Vortex the tube vigorously for 1-2 minutes.

-

If the compound is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes.

-

If necessary, gently warm the tube to 37°C for 10 minutes and vortex again.

-

Once fully dissolved, store the stock solution at -20°C or -80°C for long-term storage.[4]

Data Presentation

Solubility of this compound in Different Solvents

| Solvent | Reported Solubility | Reference |

| DMSO | >10 mM to 101.92 mM (55 mg/ml) | [1][2][3][4][5] |

| Ethanol | up to 10 mM | [1][2] |

Co-Solvent Formulations for Aqueous Solutions

| Protocol | Composition | Achievable Concentration | Reference |

| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.25 mg/mL (2.32 mM) | [3][5] |

| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1.25 mg/mL (2.32 mM) | [3][5] |

| 3 | 10% DMSO, 90% Corn Oil | ≥ 1.25 mg/mL (2.32 mM) | [3][5] |

Visualizations

Troubleshooting Workflow for this compound Dissolution

Caption: A flowchart for troubleshooting the dissolution of this compound in DMSO.

Signaling Pathway of this compound as a Cathepsin L Inhibitor

This compound is a potent and reversible inhibitor of human cathepsin L.[1][2][6][7] Cathepsin L is a lysosomal cysteine protease involved in various physiological and pathological processes, including protein degradation and antigen presentation.

Caption: The inhibitory action of this compound on the enzymatic activity of Cathepsin L.

References

- 1. This compound | Synthetic Cathepsin Inhibitors: R&D Systems [rndsystems.com]

- 2. apexbt.com [apexbt.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | Cysteine Protease | Parasite | TargetMol [targetmol.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. This compound | Tocris Bioscience 3625/10 product information [labome.com]

- 7. Kinetic characterization and molecular docking of a novel, potent, and selective slow-binding inhibitor of human cathepsin L - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Troubleshooting SID 26681509 in High-Throughput Screening

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing SID 26681509 in high-throughput screening (HTS) assays. The information is tailored for scientists and drug development professionals to help navigate common challenges and ensure robust and reliable experimental outcomes.

Quick Facts: this compound

| Property | Value | Reference |

| Target | Human Cathepsin L | [1][2] |

| Mechanism of Action | Reversible, Competitive, Slow-Binding Inhibitor | [1] |

| IC50 (no preincubation) | 56 nM | [1] |

| IC50 (4-hour preincubation) | 1.0 nM | [1] |

| Kinetic Constants | kon = 24,000 M-1s-1, koff = 2.2 x 10-5 s-1 | [1] |

Troubleshooting Guide

This section addresses specific issues that may arise during HTS campaigns with this compound in a question-and-answer format.

Q1: My IC50 values for this compound are inconsistent and higher than the reported literature values. What could be the cause?

A1: This is a common issue when working with slow-binding inhibitors like this compound. The apparent potency is highly dependent on the pre-incubation time of the enzyme and inhibitor before initiating the reaction.

-

Insufficient Pre-incubation: Without adequate pre-incubation, the enzyme-inhibitor complex does not reach equilibrium, leading to an underestimation of the inhibitor's potency (higher IC50). For this compound, a 4-hour pre-incubation can increase its apparent potency by over 50-fold.

-

Recommendation: We recommend a pre-incubation time of at least 4 hours to achieve maximal and consistent inhibition. It is also advisable to perform a time-course experiment to determine the optimal pre-incubation time for your specific assay conditions.

Q2: I am observing a high degree of variability and "noisy" data in my screening plates. How can I improve my assay's robustness?

A2: High variability in HTS can stem from several factors, particularly when screening for cysteine protease inhibitors.

-

Compound Aggregation: At higher concentrations, some small molecules can form aggregates that non-specifically inhibit enzymes, leading to false positives and high variability.

-